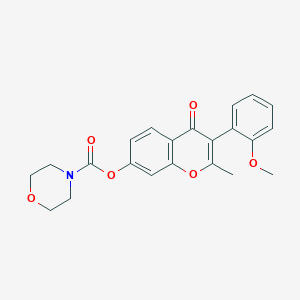

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

Beschreibung

The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate (CAS: 637752-95-5) is a chromene-based molecule with a molecular formula of C₂₂H₂₁NO₇ and a molecular weight of 411.40 g/mol . Its structure features:

- A 2-methyl group at position 2 of the chromene ring.

- A 3-(2-methoxyphenoxy) substituent at position 2.

- A 4-oxo group at position 4.

- A morpholinecarboxylate ester at position 5.

Eigenschaften

IUPAC Name |

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBBRNHOYRVYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the morpholinecarboxylate moiety.

-

Formation of Chromenone Core

Reactants: Salicylaldehyde and acetophenone derivative.

Conditions: Basic medium (e.g., NaOH or KOH), reflux.

Product: 4H-chromen-4-one derivative.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The chromenone core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction

- Reduction of the chromenone core or the methoxyphenyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in alcohols or reduced aromatic rings.

-

Substitution

- The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3.

Reducing Agents: NaBH4, LiAlH4.

Catalysts: AlCl3 for electrophilic aromatic substitution.

Coupling Agents: EDCI for carboxylate coupling.

Major Products

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, reduced aromatic rings.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, which could be enhanced by the presence of the methoxyphenyl and morpholinecarboxylate groups.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The methoxyphenyl group may enhance its binding affinity to certain enzymes, while the morpholinecarboxylate moiety can improve its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Molecular Weight: The 2-methyl group in the target compound increases its molecular weight compared to the non-methylated analog (397.38 vs. 411.40 g/mol) . Halogenated analogs (e.g., bromine in , chlorine in ) exhibit higher molecular weights due to the atomic mass of halogens.

Morpholinecarboxylate vs. Diethylcarbamate: The morpholine ring enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility relative to the lipophilic diethylcarbamate group .

Synthetic Considerations :

- Chromene derivatives are often synthesized via condensation reactions, as seen in the synthesis of methyl furochromene carboxylates using methylbromo acetate and anhydrous K₂CO₃ .

- Structural determination of such compounds frequently employs SHELX programs (e.g., SHELXL for refinement), which are widely used in crystallography for small-molecule analysis .

Research Implications and Limitations

While the available evidence provides robust structural and physicochemical comparisons, biological activity data for these compounds is absent. Future studies should explore:

- Pharmacokinetic Profiles : Impact of substituents on absorption and metabolism.

- Target Affinity : Role of the morpholinecarboxylate group in receptor binding.

- Synthetic Optimization : Scalability of synthesis routes, particularly for halogenated analogs.

Biologische Aktivität

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique molecular structure, characterized by a chromenone core and various functional groups, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is with a molecular weight of approximately 385.44 g/mol. The compound features a methoxyphenyl group and a morpholinecarboxylate moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is primarily attributed to its ability to interact with various cellular targets and pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can affect drug metabolism and enhance therapeutic efficacy.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

Case Studies

- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial effects of various chromenone derivatives, including our compound. It was found that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of the compound on HeLa and MCF-7 cell lines were evaluated. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.